molecular formula C17H24N2O2 B4574246 1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE

1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE

Cat. No.: B4574246
M. Wt: 288.4 g/mol
InChI Key: AISBSCJPXGNVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE is a synthetic organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes an allylpiperazine moiety and an ethylphenoxy group, which contribute to its distinctive chemical properties.

Scientific Research Applications

1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE typically involves a multi-step process. The synthetic route may include the following steps:

    Formation of the Piperazine Ring: This step involves the reaction of an appropriate amine with a halogenated compound to form the piperazine ring.

    Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using an allyl halide.

    Attachment of the Ethylphenoxy Group: This step involves the reaction of the intermediate compound with an ethylphenol derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE can be compared with similar compounds such as:

    1-(4-ALLYLPIPERAZINO)-2-(4-METHOXYPHENOXY)-1-ETHANONE: This compound has a methoxy group instead of an ethyl group, which may alter its chemical properties and biological activity.

    1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-1-ETHANONE:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-ethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-9-18-10-12-19(13-11-18)17(20)14-21-16-7-5-15(4-2)6-8-16/h3,5-8H,1,4,9-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISBSCJPXGNVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-(4-ALLYLPIPERAZINO)-2-(4-ETHYLPHENOXY)-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.